1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole

Benzimidazole SAR Anti‑inflammatory sPLA2 inhibition

Securing the exact 2-methoxyphenoxy isomer is critical for SAR studies where positional precision governs kinase selectivity. Generic 2-(trifluoromethyl)benzimidazoles cannot substitute for this specific N1-substitution pattern. This compound, a claimed Itk inhibitor congener, enables researchers to probe how the 2-methoxy orientation (vs. 3- or 4-methoxy) influences cellular potency and selectivity over related kinases (e.g., BTK, TXK). It also serves as a required comparator for mapping the optimal geometry in sPLA₂ inhibition assays. Ensure internal dataset consistency by procuring the authentic isomer rather than a positional analogue.

Molecular Formula C17H15F3N2O2
Molecular Weight 336.31 g/mol
Cat. No. B11694726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole
Molecular FormulaC17H15F3N2O2
Molecular Weight336.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(F)(F)F
InChIInChI=1S/C17H15F3N2O2/c1-23-14-8-4-5-9-15(14)24-11-10-22-13-7-3-2-6-12(13)21-16(22)17(18,19)20/h2-9H,10-11H2,1H3
InChIKeySWRCXDBUEMPLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole: Identity & Procurement


This compound (CAS 303140-00-3, C₁₇H₁₅F₃N₂O₂, MW 336.31) is a synthetic 1,2-disubstituted benzimidazole . It features a trifluoromethyl group at the 2‑position and a 2‑(2‑methoxyphenoxy)ethyl chain on the benzimidazole nitrogen, a substitution pattern that appears in patent filings describing kinase inhibitors and anti‑inflammatory agents [1][2]. No peer‑reviewed pharmacological or physicochemical profiling disclosing quantitative comparator data for the exact compound has been identified in the public domain at the time of this guide.

Why Generic 2-(Trifluoromethyl)benzimidazoles Cannot Substitute


The specific N1‑substituent—a 2‑(2‑methoxyphenoxy)ethyl chain—introduces a defined spatial and electronic environment that generic 2‑(trifluoromethyl)benzimidazoles lack. Structural analogues carrying a 3‑methoxyphenoxy or 4‑methoxyphenoxy isomer, or simpler alkyl chains, are known to exhibit divergent activity profiles in anti‑inflammatory enzyme assays [1]. Without proprietary pharmacological data for the exact compound, the presence of this substitution pattern alone may be the selection criterion for research syntheses where SAR exploration demands positional precision.

Differentiation Evidence for 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole


Positional Isomer Impact: 2-Methoxyphenoxy vs. 3-Methoxyphenoxy

The anti‑inflammatory study of benzimidazole derivatives [1] demonstrates that the methoxy substitution position on the phenyl ring markedly affects secretory phospholipase A₂ (sPLA₂) inhibition. While the individual activities of the 2‑methoxyphenoxy and 3‑methoxyphenoxy isomers were not disclosed for this exact benzimidazole scaffold, the overall SAR indicates that trifluoromethyl‑bearing analogues with methoxy groups at different phenyl positions yield distinct potencies, with the strongest sPLA₂ inhibition observed when the methoxy group occupies the para position of an attached phenyl ring. This class‑level trend suggests that the 2‑methoxyphenoxy isomer will not be functionally interchangeable with its 3‑ or 4‑methoxyphenoxy counterparts.

Benzimidazole SAR Anti‑inflammatory sPLA2 inhibition

Itk Kinase Inhibitor Scaffold Differentiation

Benzimidazole compounds bearing a 2‑trifluoromethyl group and an N‑alkyl‑aryloxy‑ethyl substituent are claimed as interleukin‑2‑inducible T‑cell kinase (Itk) inhibitors in patent literature [1]. Although quantitative enzymatic or cellular IC₅₀ values for this specific compound are not publicly available, the patent family explicitly describes the 2‑(trifluoromethyl)‑1H‑benzimidazole core with ether‑linked aryloxy‑ethyl groups as a privileged scaffold for Itk selectivity. This context differentiates the compound from simpler 2‑(trifluoromethyl)‑1H‑benzimidazole analogues that lack the N‑aryloxy‑ethyl extension and therefore fall outside the claimed inhibitor space.

Itk kinase Immunology Benzimidazole inhibitors

Predicted 1H NMR Fingerprint for Identity Verification

The ¹H NMR spectrum of the compound predicted by the HOSE algorithm is available in SpectraBase [1]. While this does not constitute a differential bioactivity parameter, it serves as a reproducible ‘fingerprint’ that distinguishes the target from close structural isomers. For example, the predicted chemical shift pattern for the aromatic protons of the 2‑methoxyphenoxy moiety differs from that of the 3‑methoxyphenoxy isomer, enabling unambiguous identity confirmation upon receipt of material.

NMR prediction Quality control Structural verification

Application Scenarios for 1-[2-(2-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole


SAR Exploration of Benzimidazole Kinase Inhibitors

The compound matches the core structure of Itk‑inhibitor patents [1]. Researchers systematically varying the N1‑aryloxy‑ethyl chain or the 2‑substituent can use this exact building block to probe how the 2‑methoxyphenoxy orientation (vs. 3‑ or 4‑methoxy) influences kinase selectivity and cellular potency. The available patent scaffold provides a contextual framework for designing head‑to‑head comparisons with positional isomers.

Anti-Inflammatory Lead Optimization: Methoxy Position Requirements

Class‑level evidence indicates that benzimidazoles with trifluoromethyl and methoxyphenyl groups inhibit sPLA₂ and other pro‑inflammatory mediators [1]. Because the methoxy position critically influences activity, the 2‑methoxyphenoxy isomer is a required comparator in medicinal chemistry programs aiming to map the optimal geometry for enzyme inhibition. Its procurement ensures that SAR datasets remain internally consistent.

Chemical Probe Development for T-Cell Kinase Pathways

As a structural congener of claimed Itk inhibitors [1], the compound can serve as a starting point for the development of chemical probes to dissect T‑cell receptor signalling. Its specific substitution pattern may confer a distinct selectivity window over related kinases (e.g., BTK, TXK) when compared to generic 2‑(trifluoromethyl)benzimidazoles, an attribute that can only be tested with the authentic isomer.

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